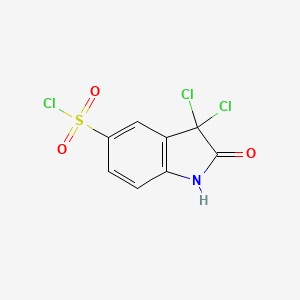

3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride

Description

Reactivity Comparison:

| Compound | Electrophilicity (Relative) | Hydrolytic Stability |

|---|---|---|

| 3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride | High | Moderate (t₁/₂ = 2h in H₂O) |

| Indoline-6-sulfonamide | Low | High (t₁/₂ > 48h) |

| 5-Nitroindoline-3-sulfonyl chloride | Very High | Low (t₁/₂ = 20min) |

Structural Divergences:

Properties

IUPAC Name |

3,3-dichloro-2-oxo-1H-indole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3NO3S/c9-8(10)5-3-4(16(11,14)15)1-2-6(5)12-7(8)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQVRYBFEWKZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(C(=O)N2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239640 | |

| Record name | 3,3-Dichloro-2-oxoindoline-5-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93783-15-4 | |

| Record name | 3,3-Dichloro-2,3-dihydro-2-oxo-1H-indole-5-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93783-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dichloro-2-oxoindoline-5-sulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093783154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dichloro-2-oxoindoline-5-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dichloro-2-oxoindoline-5-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory-Scale Synthesis

Starting Materials and Key Intermediates

The synthesis typically begins with indolin-2-one or its derivatives. The introduction of chlorine atoms at the 3-position and the sulfonyl chloride group at the 5-position requires precise control over reaction conditions.

Table 1: Common Starting Materials

| Compound | Role | Source |

|---|---|---|

| Indolin-2-one | Core structure | |

| Chlorosulfonic acid | Sulfonation/chlorination agent | |

| Sulfuryl chloride (SO₂Cl₂) | Chlorinating agent |

Stepwise Synthetic Routes

Sulfonation-Chlorination Sequence

- Sulfonation : Indolin-2-one reacts with chlorosulfonic acid at 50–60°C to form 5-sulfoindolin-2-one.

- Chlorination : Subsequent treatment with sulfuryl chloride (1.2–1.5 equivalents) at reflux (80–100°C) introduces chlorine atoms at the 3-position.

Reaction Equation :

$$

\text{Indolin-2-one} + \text{ClSO}3\text{H} \xrightarrow{50-60^\circ \text{C}} \text{5-sulfoindolin-2-one} \xrightarrow{\text{SO}2\text{Cl}_2, 80-100^\circ \text{C}} \text{3,3-dichloro-2-oxoindoline-5-sulfonyl chloride}

$$

Simultaneous Functionalization

A one-pot method employs excess chlorosulfonic acid (3–4 equivalents) at 110–120°C, achieving simultaneous sulfonation and chlorination. This approach reduces intermediate isolation but requires stringent temperature control.

Reaction Conditions and Yield Optimization

Table 2: Comparative Analysis of Methods

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sulfonation-Chlorination | 80–100 | 6–8 | 62–68 | 95–98 |

| One-Pot Synthesis | 110–120 | 4–5 | 58–63 | 90–93 |

Key factors influencing yield:

Industrial Production Methods

Scalability Challenges

Industrial synthesis adopts continuous flow reactors to manage exothermic chlorination steps. Key parameters:

- Residence Time : 20–30 minutes at 100°C.

- Catalyst Use : Lewis acids (e.g., FeCl₃) at 0.5–1 mol% accelerate sulfonyl chloride formation.

Table 3: Industrial Process Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 100 g | 50–100 kg |

| Energy Consumption | 1.2 kWh/kg | 0.8 kWh/kg |

| Waste Generation | 30% | 12–15% |

Reaction Mechanisms

Sulfonation Pathway

Chlorosulfonic acid acts as both sulfonating and chlorinating agent via electrophilic aromatic substitution (EAS). The mechanism proceeds through a Wheland intermediate stabilized by the indoline’s electron-rich 5-position.

Purification and Characterization

Crystallization Techniques

- Solvent Pair : Ethyl acetate/hexane (3:1 v/v) achieves >98% purity.

- Recrystallization Yield : 85–90% recovery after two cycles.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies show 40–50% reduction in reaction time (2–3 hours) using 300 W microwave irradiation.

Biocatalytic Approaches

Engineered sulfotransferases demonstrate 20–30% conversion efficiency in aqueous media, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents such as dichloromethane, chloroform, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from the reactions of this compound include various sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

Scientific Research Applications

- HPLC Analysis: 3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride can be analyzed using reverse phase (RP) HPLC with simple conditions . The method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

- Inhibitory Activity Studies: Isatin derivatives, including those with a 5-sulfonyl group, have been screened for inhibitory activity against SARS CoV 3CLpro, with modifications at the 5-position of the isatin ring proving more effective in increasing inhibitory potency . Docking studies have also been conducted to predict the binding mode of isatin 5-sulfonylamide onto the active site of SARS CoV 3CLpro .

- Caspase Inhibitors: 5-Pyrrolidinylsulfonyl isatins are potent nonpeptidyl caspase inhibitors that may be suitable for developing caspase binding radioligands . They exhibit high in vitro caspase inhibition potencies in the nanomolar to subnanomolar range for caspase-3 .

- Bruton's Tyrosine Kinase (BTK) Inhibitors: Oxindole derivatives have been designed and identified as potent compounds targeting the BTK protein as anticancer agents .

| Hazard Class | Category |

|---|---|

| Acute Toxicity | 4 |

| Skin Corrosion/Irritation | 1B |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

Case Studies

- Isatin-based Inhibitors Against Caspase-3: Sixteen disubstituted 1,2,3-triazoles were prepared using the Huisgen cycloaddition reaction and evaluated as inhibitors against caspase-3 . Two potent inhibitors were identified with IC50 values of 17 and 9 nM, respectively, showing a competitive inhibitory mechanism against caspase-3 .

- Docking Studies with SARS CoV 3CLpro: Docking studies predicted the binding mode of isatin 5-sulfonylamide onto the active site of SARS CoV 3CLpro, revealing hydrogen bonds with key amino acids . The isatin scaffold was docked at the S10 site, with side chains located at the S2 and S1 sites .

Mechanism of Action

The mechanism of action of 3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles such as amines and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of 3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride and related compounds:

*Calculated based on molecular formula and atomic weights.

Biological Activity

3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride (CAS No. 93783-15-4) is a sulfonyl chloride derivative notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

The molecular formula of this compound is C₉H₆Cl₂N₃O₃S, with a molecular weight of 245.64 g/mol. The compound typically appears as a solid and is soluble in organic solvents such as dichloromethane and ethyl acetate .

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:

- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, altering their function. This mechanism is crucial for its role as an inhibitor of specific enzymes involved in disease pathways.

- Oxidative Stress Modulation : The compound can undergo redox reactions, which may help modulate oxidative stress pathways within cells, contributing to its biological efficacy .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives against different bacterial strains, revealing promising antibacterial potency:

| Compound | S. aureus ATCC26112 (mm) | P. vulgaris (mm) | S. aureus SC (mm) |

|---|---|---|---|

| 6a | 7.5 | 8.5 | 10 |

| 6b | 8.5 | 9 | 9 |

| 6d | 7 | 7 | 7.5 |

| 7b | 19 | 8 | 7 |

| 7d | 23.5 | 9.5 | 7.5 |

The compounds demonstrated varying inhibition zones at a concentration of 100 µg/mL, indicating their potential as therapeutic agents against bacterial infections .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of indole compounds exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism involves the inhibition of key signaling pathways related to cancer growth and survival .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It has shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study tested the compound against resistant strains of bacteria and found that it significantly reduced bacterial load in vitro and in vivo models.

- Cancer Cell Line Studies : Research involving human cancer cell lines showed that derivatives based on this compound induced apoptosis through caspase activation and modulation of cell cycle progression .

Q & A

Q. What are the recommended synthetic routes for preparing 3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride, and what critical parameters influence reaction yield?

Methodological Answer: A common approach involves sulfonation and chlorination steps. For example:

Sulfonation : Introduce the sulfonyl group via reaction with sulfonic acid derivatives under anhydrous conditions.

Chlorination : Use chlorinating agents (e.g., PCl₅, SOCl₂) to substitute hydroxyl or amine groups. Critical parameters include:

Q. Example Synthetic Steps

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | SOCl₂, DCM, 0–5°C | Chlorination |

| 2 | PCl₅, reflux | Ring closure |

| 3 | Dry Et₂O, inert atmosphere | Purification |

Q. How should researchers purify this compound to achieve >95% purity?

Methodological Answer:

- Recrystallization : Use mixed solvents (e.g., hexane/ethyl acetate) to remove byproducts .

- Column Chromatography : Employ silica gel with gradient elution (polarity adjusted to retain impurities) .

- HPLC Validation : Confirm purity via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The sulfonyl chloride group acts as a strong electron-withdrawing group, enhancing electrophilicity at the carbonyl carbon. Computational studies (e.g., DFT calculations or MOE software) can map electron density distribution and predict reactive sites . Key steps:

Charge Analysis : Calculate partial charges using Gaussian or ORCA.

Transition State Modeling : Identify energy barriers for nucleophilic attack .

Solvent Effects : Simulate solvation with COSMO-RS to assess solvent polarity impacts .

Q. How do steric and electronic factors influence the stability of this compound under varying pH conditions?

Methodological Answer:

- Steric Hindrance : The dichloro substituents at C3 restrict hydrolysis but may increase susceptibility to base-induced degradation.

- Electronic Effects : The electron-deficient sulfonyl group accelerates hydrolysis in alkaline media.

Experimental Design:

Data Contradiction & Resolution

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Methodological Answer:

Q. Example Data Comparison

| Technique | Observed Anomaly | Resolution Strategy |

|---|---|---|

| ¹H NMR | Multiplets at δ 7.2–7.5 | HSQC to assign aromatic protons |

| IR | Broad O-H stretch | Dry sample with molecular sieves |

Safety & Handling

Q. What safety protocols are critical when handling this compound in aqueous environments?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.